(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Properties
Molecular Formula |
C13H16ClN5O4 |
|---|---|
Molecular Weight |
341.75 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11?,13-/m1/s1 |
InChI Key |
SCDBSUXKSXWETL-USXOJEKESA-N |
Isomeric SMILES |
C=CC[C@]1([C@@H]([C@H](OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Canonical SMILES |
C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Origin of Product |
United States |
Biological Activity
(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydrofuran ring, an allyl group, and a purine moiety, suggesting diverse biological activities. This article explores its biological activity, including antiviral and antitumor properties, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN5O4 |
| Molecular Weight | 341.75 g/mol |
| CAS Number | 1378912-51-6 |
The structural features include a hydroxymethyl group and a chlorine atom on the purine ring, which are critical for its biological interactions.
Antiviral Properties
Preliminary studies indicate that compounds with similar structures exhibit antiviral activities by inhibiting viral replication. The purine moiety is known to interfere with nucleic acid synthesis in viruses. For instance, analogs of this compound have shown efficacy against various viral infections through mechanisms such as:
- Inhibition of viral polymerases : Compounds targeting viral replication machinery.
- Interference with host cell pathways : Modulating cellular responses to viral infections.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research has indicated that certain nucleoside analogs can disrupt cancer cell proliferation through:
- Inhibition of DNA synthesis : The purine structure mimics natural nucleotides, potentially leading to faulty DNA replication.
- Induction of apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.
Enzyme Interactions
The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism. Its interaction with enzymes like adenosine deaminase could modulate levels of adenosine in the body, impacting various physiological processes.
The biological activity of this compound likely involves several mechanisms:
- Binding Affinity : The compound's ability to bind to specific enzymes or receptors influences its pharmacological effects.
- Modulation of Signaling Pathways : By interacting with cellular signaling pathways, it can alter gene expression and metabolic processes.
- Metabolic Stability : Understanding how the compound is metabolized can provide insights into its efficacy and safety profile.
Case Studies and Research Findings
Recent studies have examined the biological activity of related compounds and their implications for therapeutic use:
- Antiviral Studies : A study on purine derivatives showed that certain compounds effectively inhibited HIV replication by targeting reverse transcriptase .
- Antitumor Activity : Research on 6-chloropurine derivatives demonstrated significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : Investigations into the inhibition of adenosine deaminase revealed that modifications to the purine structure could enhance binding affinity and selectivity .
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that (3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may exhibit several significant biological activities:
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
- Antitumor Activity : The structural components may interfere with cellular proliferation pathways.
- Enzyme Inhibition : The purine derivative could act as a competitive inhibitor of certain enzymes involved in nucleotide metabolism.
Synthesis and Characterization
The synthesis of this compound typically involves several steps that require careful optimization to achieve high purity and yield. Key steps may include:
- Formation of the tetrahydrofuran ring.
- Introduction of the allyl group.
- Incorporation of the purine moiety.
Each step is crucial for ensuring the desired biological activity and stability of the final product.
Potential Applications
The potential applications of this compound include:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antiviral and anticancer agents based on its structural properties. |
| Biochemical Research | Investigating enzyme interactions and metabolic pathways involving purine derivatives. |
| Pharmaceuticals | Potential use in drug formulations targeting specific diseases or conditions related to viral infections or tumors. |
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that similar purine derivatives significantly inhibited the replication of certain viruses in vitro, suggesting that this compound could be explored for antiviral drug development.
- Antitumor Mechanism : Research indicated that compounds with structural similarities to this molecule displayed cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Comparison with Similar Compounds
Structural Variations in Purine Substitutions
The 2- and 6-positions of the purine ring are critical for modulating receptor affinity and selectivity. Key analogs include:
Key Findings :
- 2-Amino vs.
- 6-Substituents: 6-Chloro (target and ) vs. 6-amino () alters steric and electronic profiles. Chlorine’s bulkiness may hinder enzyme binding, while amino groups enhance solubility.
Modifications on the Sugar Moiety
The THF ring’s substitutions significantly impact conformational flexibility and bioavailability:
Key Findings :
- 3-Allyl Group : Unique to the target compound, this group may sterically hinder enzymatic degradation (e.g., by phosphorylases) compared to unmodified THF sugars .
- Acetylation : Acetate-protected sugars () improve stability but require deprotection for biological activity .
Stereochemical and Conformational Effects
Stereochemistry at the THF ring’s 2-, 3-, 4-, and 5-positions dictates receptor binding:
- Target Compound (3R,4R,5R): This configuration aligns with the ribose-like conformation of active adenosine analogs, favoring A1 receptor engagement .
- Compound (2R,3R,4R,5R) : The altered stereochemistry may reduce compatibility with receptors requiring a β-D-ribose orientation .
Physicochemical Properties :
Preparation Methods
Starting Materials and Initial Functionalization
The ribose derivative 1 (Figure 1) is typically prepared from D-ribose via sequential protection:
-
Acetonide protection of C2 and C3 hydroxyls.
-
Benzylation of C5-hydroxyl.
Table 1: Common Protecting Groups for Ribose Derivatives
| Position | Protecting Group | Deprotection Method |
|---|---|---|
| C2/C3 | Acetonide | H+/H2O |
| C5 | Benzyl ether | H2/Pd-C |
Allylation at C3
Allyl group introduction employs Barbier-type reactions or Grignard additions :
-
Method A : Treatment of ketone intermediate 2 with allylmagnesium bromide in THF at −78°C yields 3 with >90% diastereomeric excess (de).
-
Method B : Pd-catalyzed allylic alkylation using allyl acetate and [(π-allyl)PdCl]2, achieving 85% yield and 95% de.
Key Insight : Microwave-assisted allylation (e.g., 100°C, 20 min) reduces reaction time by 70% compared to traditional thermal methods.
Purine Base Installation: Vorbrüggen Coupling
Standard Protocol
The glycosylation of 2-amino-6-chloropurine (4 ) with the sugar derivative 3 follows Vorbrüggen conditions:
-
Silylation : Purine is treated with hexamethyldisilazane (HMDS) and (NH4)2SO4 to form silylated intermediate 5 .
-
Coupling : 5 reacts with 3 in the presence of TMSOTf (catalyst) and BSA (co-silylating agent) in acetonitrile at 80°C for 12 h.
Outcomes :
Microwave-Assisted Modifications
Microwave irradiation (150°C, 30 min) enhances reaction efficiency:
Deprotection and Final Functionalization
Sequential Deprotection
Purification and Characterization
-
Column chromatography : Silica gel (CH2Cl2:MeOH 9:1) isolates the final product with >99% purity.
-
Analytical data :
Alternative Synthetic Routes
Enzymatic Transglycosylation
Mitsunobu Reaction
-
Conditions : DIAD, PPh3, THF, −20°C.
-
Outcome : Poor regioselectivity (N7:N9 = 1:1) and moderate yield (45%).
Industrial-Scale Considerations
Cost-Effective Catalysts
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The synthesis of structurally related purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes a similar compound synthesized via bromination of adenosine derivatives under controlled conditions (e.g., using DMSO-d6 for NMR monitoring). Key steps include:
- Protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent unwanted side reactions.
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.
- Characterization by ¹H/¹³C NMR and ESI-MS to confirm molecular weight and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (e.g., δ 3.46–5.83 ppm for tetrahydrofuran ring protons and NH₂ groups) and ¹³C NMR to resolve stereochemistry and confirm substituent positions .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (e.g., observed [M+H]⁺ at m/z 345.1 for a brominated analog) .
- IR Spectroscopy : To identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store at -10°C under inert atmosphere (argon or nitrogen) to prevent degradation .
- Spill Management : Avoid dust formation; collect spills with absorbent materials and dispose as hazardous waste .
Q. How can researchers assess acute toxicity in experimental settings?
- In vitro assays : Use cell viability tests (e.g., MTT assay) on human fibroblast or hepatocyte lines.
- In vivo models : Administer graded doses to rodents (oral or intraperitoneal) and monitor for clinical signs (e.g., respiratory distress, H335 hazard) .
- Reference GHS classifications: H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) for risk mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., ’s ¹H NMR δ 8.11 ppm for purine H-2 proton).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and NOESY to confirm spatial arrangements .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical confirmation .
Q. What strategies optimize the compound’s reactivity in nucleoside analog synthesis?
- Functional group modulation : Introduce electron-withdrawing groups (e.g., 6-chloro substitution) to enhance electrophilicity at the purine C-2 position .
- Solvent selection : Use anhydrous DMF or THF to stabilize intermediates during allylation or glycosylation reactions .
- Catalysis : Employ palladium catalysts for cross-coupling reactions to attach aryl/alkyl groups to the allyl moiety .
Q. How do substituents influence biological activity in target systems?
- 6-Chloro group : Enhances metabolic stability by resisting deamination compared to unmodified purines .
- Allyl moiety : May facilitate covalent binding to cysteine residues in enzymatic active sites (e.g., kinase inhibition studies) .
- Hydroxymethyl group : Impacts solubility and hydrogen-bonding interactions in nucleic acid binding assays .
Q. What methods evaluate the compound’s stability under varying pH and temperature?
- Forced degradation studies : Incubate at pH 2–9 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for thermal stability predictions .
- Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
